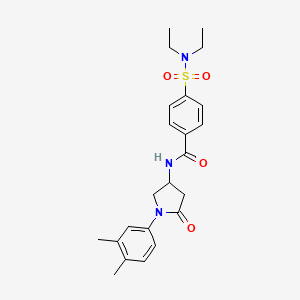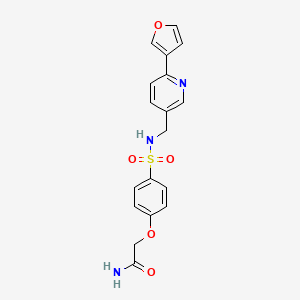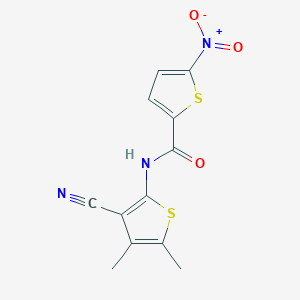
2-Methyl-5-(1,3-thiazol-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-5-(1,3-thiazol-4-yl)aniline” is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.27 . It is also known as 2-(2-methyl-1,3-thiazol-4-yl)phenylamine . The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives, like “2-Methyl-5-(1,3-thiazol-4-yl)aniline”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring in “2-Methyl-5-(1,3-thiazol-4-yl)aniline” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazoles, like “2-Methyl-5-(1,3-thiazol-4-yl)aniline”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine .Physical And Chemical Properties Analysis
“2-Methyl-5-(1,3-thiazol-4-yl)aniline” is a powder at room temperature . It has a melting point of 56-58 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibitors
2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives, closely related to 2-Methyl-5-(1,3-thiazol-4-yl)aniline, have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a crucial enzyme in cell cycle regulation. These inhibitors were developed through structure-guided design and exhibit low nanomolar inhibitory potency against CDK2, highlighting their potential in cancer therapy due to their antiproliferative and proapoptotic effects. The synthesis, structure-activity relationships, and X-ray crystallography studies provide a foundation for designing more effective CDK inhibitors (Wang et al., 2004).
Antihypertensive Agents
Compounds derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which shares a structural motif with 2-Methyl-5-(1,3-thiazol-4-yl)aniline, have been synthesized and evaluated for their antihypertensive α-blocking activity. The synthesis of thiosemicarbazides, triazoles, and Schiff bases from this precursor demonstrated good antihypertensive activity with low toxicity, indicating their potential as therapeutic agents for hypertension management (Abdel-Wahab et al., 2008).
Electroluminescence Applications
Studies on tetradentate bis-cyclometalated platinum complexes incorporating N,N-Di(3-(pyridin-2-yl)phenyl)aniline derivatives, which are structurally related to 2-Methyl-5-(1,3-thiazol-4-yl)aniline, have shown their application in electroluminescence. These complexes exhibit high luminescence quantum yields and color tunability, covering the blue to red emission spectrum. Their potential in organic light-emitting diode (OLED) devices has been demonstrated, with one complex achieving a maximum external quantum efficiency of 14.7% (Vezzu et al., 2010).
Antimicrobial Activity
The synthesis and biological evaluation of thiazole derivatives, including compounds structurally similar to 2-Methyl-5-(1,3-thiazol-4-yl)aniline, have revealed significant antimicrobial activities. These activities were observed against various bacterial and fungal strains, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, indicating their potential as antimicrobial agents (Wardkhan et al., 2008).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Thiazoles, like “2-Methyl-5-(1,3-thiazol-4-yl)aniline”, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research may focus on exploring these properties further and developing new thiazole-based compounds with enhanced activities.
Eigenschaften
IUPAC Name |
2-methyl-5-(1,3-thiazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-13-6-12-10/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUTDUTFVEQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2962988.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)
![3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2962990.png)
![2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2962992.png)
![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)

![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)
![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)